molecular formula C15H10BrNO4 B5369839 6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE

6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE

Cat. No.: B5369839
M. Wt: 348.15 g/mol
InChI Key: IYBDMMPEFJZGET-UHFFFAOYSA-N
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Description

6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a chemical compound with the molecular formula C15H10BrNO4 and a molecular weight of 348.1482 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves the reaction of 6-bromo-2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzoxazole ring through cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to the presence of both bromine and methoxybenzoyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c1-20-11-5-2-9(3-6-11)14(18)17-12-7-4-10(16)8-13(12)21-15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDMMPEFJZGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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